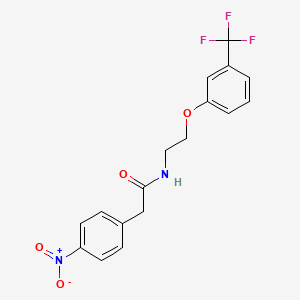

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

描述

The compound 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide (molecular formula: C₁₇H₁₄F₃N₂O₄, molecular weight: 382.3 g/mol) is an acetamide derivative featuring a 4-nitrophenyl group at the α-carbon of the acetamide backbone and a 2-(3-(trifluoromethyl)phenoxy)ethyl moiety attached to the nitrogen atom. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its likely behavior.

属性

IUPAC Name |

2-(4-nitrophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4/c18-17(19,20)13-2-1-3-15(11-13)26-9-8-21-16(23)10-12-4-6-14(7-5-12)22(24)25/h1-7,11H,8-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXINQRJYXSYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nitration of a phenyl ring to introduce the nitro group, followed by the formation of the acetamide linkage through an amide coupling reaction. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a well-established method in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

化学反应分析

Types of Reactions

2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

科学研究应用

Synthesis of the Compound

The synthesis of 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves several steps, including the formation of key intermediates through reactions such as Williamson ether synthesis and acylation. The trifluoromethyl and nitrophenyl groups play crucial roles in enhancing the compound's biological activity and solubility properties.

Antitubercular Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated, revealing minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv. The most potent derivative showed an MIC of 4 µg/mL, indicating strong potential for further development as an antitubercular agent .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 3m | 4 | Potent |

| 3k | 64 | Moderate |

| 3a | 16 | Moderate |

| 3b | 32 | Moderate |

Antiplasmodial Activity

In addition to its antitubercular properties, compounds structurally related to this compound have shown promising antiplasmodial activity against Plasmodium falciparum. For example, a study identified a derivative with an IC50 value of 0.2690 µM against the NF54 strain of P. falciparum, highlighting its potential as a lead compound in malaria treatment .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound suggest that modifications in the phenoxy and acetamide moieties significantly influence biological activity. Key observations include:

- Substitution Patterns : The presence of trifluoromethyl and nitro groups enhances lipophilicity and biological activity.

- Cytotoxicity : Compounds demonstrated low cytotoxicity in vitro, indicating a favorable safety profile for further development.

- Selectivity Index : High selectivity indices were observed for certain derivatives, suggesting their potential as targeted therapies with reduced side effects .

Case Studies

- Antitubercular Development : A novel series based on similar scaffolds was synthesized, leading to the identification of compounds with robust activity against resistant strains of M. tuberculosis. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

- Malaria Treatment : The exploration of phenoxybenzamide derivatives revealed several candidates with high antiplasmodial activity and low cytotoxicity, paving the way for new treatments against malaria .

作用机制

The mechanism of action of 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

相似化合物的比较

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Substituent Position and Type: The target compound uniquely combines a 4-nitrophenyl group on the acetamide’s α-carbon with a 3-CF₃-phenoxyethyl chain on the nitrogen. This contrasts with analogs like 3c (), which places the nitro group on a phenoxy ring. B1 () substitutes the phenoxy ring with hydroxyl and methyl groups, reducing electron-withdrawing effects compared to nitro or CF₃.

Biological Activity :

- Compounds with para-nitro groups (e.g., 3c ) show anticancer and anti-inflammatory activity, likely due to enhanced electrophilicity and protein binding .

– Trifluoromethyl groups (e.g., 4f in ) improve metabolic stability and lipophilicity, critical for membrane penetration in drug candidates .

Synthetic Routes: The target compound’s synthesis may resemble methods in , where acetamide derivatives are prepared via microwave-assisted coupling of acyl chlorides with amines (e.g., 2-(3-(trifluoromethyl)phenyl)acetyl chloride + 2-(3-CF₃-phenoxy)ethylamine) .

Research Findings and Implications

Electronic and Physicochemical Properties

- Nitro vs. In contrast, –CF₃ in analogs like improves thermal and oxidative stability .

- Solubility: The phenoxyethyl chain in the target compound may reduce water solubility compared to simpler acetamides (e.g., ), necessitating formulation optimization.

生物活性

The compound 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a novel acetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of key intermediates through nucleophilic substitution reactions and coupling reactions involving trifluoromethylated phenols and nitrophenyl derivatives.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties. For instance, a related series of compounds, including variations of this compound, were evaluated for their activity against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, with some derivatives showing enhanced activity compared to standard antibiotics such as cefadroxil .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies against several cancer cell lines. Notably, compounds featuring similar structural motifs demonstrated promising antiproliferative activities. For example, one study reported IC50 values for related acetamide derivatives against breast cancer cell lines (MCF7) and prostate cancer cell lines (PC-3), suggesting that modifications to the acetamide scaffold could yield potent anticancer agents .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF7 | 1.95 | This compound |

| PC-3 | 0.67 | Related derivative |

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and pathways critical for microbial growth and cancer cell proliferation. Studies suggest that these compounds may interfere with DNA synthesis or function as enzyme inhibitors, leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Evaluation : A series of acetamide derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties .

- Anticancer Screening : In a comprehensive screening of 58 different cancer cell lines by the National Cancer Institute (NCI), several derivatives exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines, highlighting their potential as anticancer agents .

常见问题

Basic: What are the recommended synthetic routes for 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide?

The synthesis typically involves coupling a nitro-substituted phenylacetic acid derivative with a phenoxyethylamine intermediate. A two-step approach is common:

- Step 1 : React 4-nitrophenylacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Step 2 : Couple the acid chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

Alternative methods may utilize chloroacetamide intermediates (e.g., 2-chloro-N-(substituted phenyl)acetamides) for nucleophilic substitution with phenoxyethylamines .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., nitro and trifluoromethyl substituents) and acetamide backbone .

- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity and empirical formula .

Advanced: How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

- Temperature Control : Conducting the coupling step at 0–5°C to minimize side reactions (e.g., hydrolysis of the acid chloride) .

- Solvent Selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics .

- Catalysis : Employing coupling agents like HATU or DCC for efficient amide bond formation .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted intermediates .

Advanced: What methodologies are used to evaluate its biological activity in neuropharmacological studies?

- In Vitro Assays :

- In Vivo Models :

Advanced: How to design structure-activity relationship (SAR) studies for this acetamide derivative?

- Substituent Variation : Synthesize analogs with modified nitro, trifluoromethyl, or phenoxy groups to assess electronic and steric effects .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

- Biological Testing : Correlate substituent changes with activity metrics (e.g., IC₅₀ for enzyme inhibition) .

Advanced: How to resolve contradictions in biological activity data across different assays?

- Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. SK-N-SH) and protocols (e.g., incubation time, serum concentration) .

- Metabolic Stability : Evaluate cytochrome P450-mediated degradation using liver microsomes .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to maintain compound solubility without cytotoxicity .

Advanced: What computational approaches predict binding affinity with target proteins?

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with AChE or serotonin receptors .

- QSAR Modeling : Develop regression models based on descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。